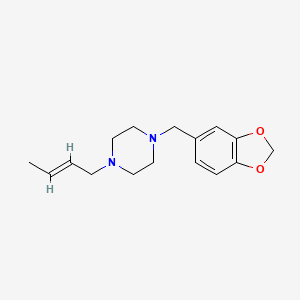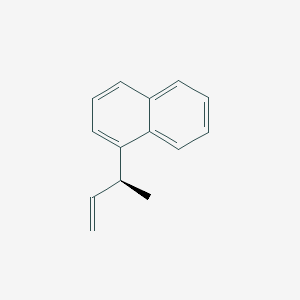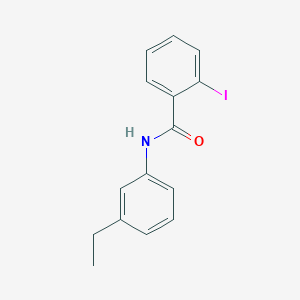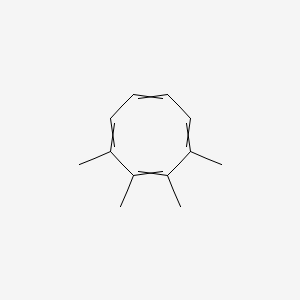arsanium bromide CAS No. 55532-28-0](/img/structure/B14625911.png)
[(2-Nitrophenyl)methyl](triphenyl)arsanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Nitrophenyl)methylarsanium bromide is an organoarsenic compound that features a nitrophenyl group attached to a triphenylarsanium moiety
Méthodes De Préparation
The synthesis of (2-Nitrophenyl)methylarsanium bromide typically involves the reaction of triphenylarsine with a suitable nitrophenylmethyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
(2-Nitrophenyl)methylarsanium bromide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2-Nitrophenyl)methylarsanium bromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organoarsenic compounds.
Biology: It may be used in studies involving the interaction of arsenic compounds with biological systems.
Medicine: Research into its potential therapeutic applications, particularly in the context of arsenic-based drugs.
Industry: It can be used in the development of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of (2-Nitrophenyl)methylarsanium bromide involves its interaction with molecular targets through its nitrophenyl and triphenylarsanium groups. These interactions can affect various biochemical pathways, depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
(2-Nitrophenyl)methylarsanium bromide can be compared with other similar compounds such as:
(2-Nitrophenyl)methylphosphonium bromide: Similar structure but with phosphorus instead of arsenic.
(2-Nitrophenyl)methylstannium bromide: Similar structure but with tin instead of arsenic.
The uniqueness of (2-Nitrophenyl)methylarsanium bromide lies in its specific chemical properties imparted by the arsenic atom, which can lead to different reactivity and applications compared to its phosphorus and tin analogs.
Propriétés
Numéro CAS |
55532-28-0 |
|---|---|
Formule moléculaire |
C25H21AsBrNO2 |
Poids moléculaire |
522.3 g/mol |
Nom IUPAC |
(2-nitrophenyl)methyl-triphenylarsanium;bromide |
InChI |
InChI=1S/C25H21AsNO2.BrH/c28-27(29)25-19-11-10-12-21(25)20-26(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H/q+1;/p-1 |
Clé InChI |
CODOUVDMFLIANG-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[As+](CC2=CC=CC=C2[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14625829.png)



![Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl-](/img/structure/B14625859.png)



methanone](/img/structure/B14625884.png)
![1-[1-Butyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14625897.png)

![4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate](/img/structure/B14625906.png)
![2-[2-(Thiophen-2-yl)propyl]benzonitrile](/img/structure/B14625913.png)

